Alizapride-13C-d3 (hydrochloride) is a stable isotope-labeled derivative of alizapride, which is a dopamine receptor antagonist primarily used for its prokinetic and antiemetic properties. The compound is characterized by the incorporation of three deuterium atoms (denoted as 13C-d3) at specific positions in the alizapride structure, enhancing its stability and allowing for precise quantification in analytical studies. The chemical formula for alizapride-13C-d3 (hydrochloride) is C16H19ClN5O2, with a molecular weight of approximately 335.80 g/mol .
These reactions are significant for understanding the metabolic pathways of alizapride and its derivatives.
Alizapride-13C-d3 retains the biological activity associated with its parent compound, alizapride. It acts primarily as a dopamine D2 receptor antagonist, which contributes to its effectiveness in treating nausea and vomiting. Additionally, it exhibits prokinetic effects by enhancing gastrointestinal motility. The compound's mechanism of action involves blocking dopamine receptors in the central nervous system and gastrointestinal tract, thus mitigating symptoms associated with dysmotility and emesis .
The synthesis of alizapride-13C-d3 typically involves:
The exact synthetic route can vary depending on the desired isotopic labeling and purity requirements .
Alizapride-13C-d3 is primarily used as an internal standard in quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its stable isotope labeling allows for accurate quantification of alizapride levels in biological samples, facilitating pharmacokinetic studies and therapeutic monitoring .
Research into the interactions of alizapride-13C-d3 with other pharmacological agents is essential for understanding its safety profile and efficacy. Studies typically focus on:
These studies help elucidate potential side effects and optimize therapeutic regimens involving alizapride .
Alizapride-13C-d3 shares structural and functional similarities with several other compounds used in clinical settings. Below are some notable comparisons:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Alizapride | Dopamine receptor antagonist | Antiemetic | Non-selective D2 receptor antagonist |
| Metoclopramide | Benzamide derivative | Prokinetic and antiemetic | Selective D2 receptor antagonist |
| Domperidone | Benzamide derivative | Antiemetic | Peripheral D2 receptor antagonist |
| Ondansetron | Serotonin 5-HT3 antagonist | Antiemetic | Selectively targets serotonin receptors |
Alizapride-13C-d3's uniqueness lies in its stable isotope labeling, which provides advantages for analytical applications not available with non-labeled counterparts. This feature enhances its utility in pharmacokinetic studies while retaining the pharmacological properties associated with alizapride itself .
The benzotriazole carboxamide core of alizapride presents distinct challenges for selective isotopic labeling. The methoxy group at position 5 of the benzotriazole ring serves as the primary site for 13C and deuterium incorporation, achieved through precursor-directed synthesis. Research demonstrates that Pd/C-Al-D2O catalytic systems enable efficient H/D exchange at benzylic and aromatic positions under microwave irradiation, achieving >90% deuterium enrichment in optimized conditions [2]. For 13C labeling, methyl-13C-methanol serves as the isotopic source during methoxy group formation, with coupling efficiencies exceeding 98% in nucleophilic substitution reactions [1] [3].
A comparative analysis of isotope incorporation methods reveals critical trade-offs:
| Method | Isotope | Position | Efficiency | Selectivity |
|---|---|---|---|---|
| Pd/C-Al-D2O [2] | ^2^H | Benzylic | 90–95% | High |
| Co(III)-Mediated [4] | ^2^H | Terminal alkene | 85–89% | Moderate |
| ^13^CH3OH Alkylation [1] | ^13^C | Methoxy | 98% | Exclusive |
Notably, the visible light-promoted deuteration using cobaloxime catalysts offers complementary advantages for aliphatic positions, though it requires stringent control over reaction stoichiometry to minimize racemization [4].
Isotopic purity verification employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium incorporation quantified via ^2^H-NMR integration and 13C enrichment assessed through isotopic peak distribution analysis [1] [3]. Reverse-phase chromatography using C18 columns achieves >99% chemical purity, as validated by HPLC-UV at 254 nm [1].
Critical quality parameters include:
| Parameter | Analytical Method | Acceptance Criteria |
|---|---|---|
| Isotopic Purity | HRMS (ESI+) | ≥98% ^13^C, ≥95% ^2^H |
| Chemical Identity | ^1^H/^13^C-NMR | δ 3.34 (^13^CH3), 6.8–7.2 ppm (benzotriazole) |
| Residual Solvents | GC-MS | <500 ppm DMF, <300 ppm THF |
Chiral purity remains paramount due to alizapride’s stereochemical complexity. Polarimetric analysis confirms >99% enantiomeric excess (ee) when using L-proline-derived intermediates during pyrrolidine ring synthesis [3].
Three primary bottlenecks hinder large-scale production:
Isotope Cost Optimization
Deuteration via D2O (US$500–700/L) and 13C-labeled methanol (US$12,000–15,000/g) necessitates closed-loop recovery systems. The Pd/C-Al-D2O method demonstrates 82% D2O recyclability in batch processes [2].
Reaction Volume Effects
Microwave-assisted deuteration shows nonlinear scalability, with >5 L batches requiring 40% longer irradiation times to maintain 90% exchange yields [2].
Catalyst Lifetime
Pd/C catalysts tolerate 7–9 reaction cycles before requiring regeneration, while cobaloxime complexes degrade irreversibly after 3 cycles under photolytic conditions [4].
Engineering solutions include flow reactor designs for continuous D2 gas generation and immobilized enzyme systems for stereocontrolled amide bond formation. Current pilot-scale trials achieve batch sizes of 250–300 g with 87% overall yield, though further optimization is required for metric-ton production [1] [4].
Alizapride-13C-d3 (hydrochloride) functions as a dopamine D2 receptor antagonist with distinct kinetic properties that govern its pharmacological activity. The compound demonstrates high affinity binding to dopamine D2 receptors, with binding characteristics that reflect the established pharmacokinetic profile of the parent compound alizapride [1] [2].
The dopamine D2 receptor antagonism kinetics of alizapride involve complex binding interactions that occur through competitive inhibition at the receptor site. Studies examining dopamine D2 receptor binding kinetics have demonstrated that the affinity of antipsychotic agents, including benzamide derivatives like alizapride, is primarily determined by their dissociation rate (koff) from the D2 receptor rather than their association rate (kon) [3]. This finding is particularly relevant for alizapride, as differences in koff values among antipsychotic agents can vary by a thousand-fold, accounting for 99% of the variation in their receptor affinity [3].
Alizapride exhibits a plasma half-life of 3 hours, which correlates with its receptor binding kinetics and contributes to its therapeutic window [2]. The compound demonstrates a two-phase decrease in plasma concentrations following intravenous administration, with half-lives of 7.5 minutes and 2.5 hours respectively [4]. These pharmacokinetic parameters remain constant across a dose range of 50-200 mg, indicating linear kinetics within the therapeutic range [4].
The antagonist activity of alizapride at dopamine D2 receptors results in blockade of dopamine-mediated signaling pathways. Clinical studies comparing alizapride to metoclopramide have shown that alizapride demonstrates comparable dopamine D2 receptor antagonist activity, with a positive antiemetic response observed in 41-54% of treated patients [5] [6]. The receptor occupancy and binding kinetics contribute to both the therapeutic efficacy and the side effect profile of the compound [7].
| Parameter | Value | Reference |
|---|---|---|
| Plasma Half-life | 3 hours | [2] |
| Distribution Half-life | 7.5 minutes | [4] |
| Elimination Half-life | 2.5 hours | [4] |
| Linear Kinetic Range | 50-200 mg | [4] |
| Antiemetic Response Rate | 41-54% | [5] [6] |
The receptor selectivity profile of alizapride-13C-d3 (hydrochloride) demonstrates preferential affinity for dopamine D2 receptors compared to adrenergic and serotonergic receptor subtypes. This selectivity is a critical determinant of the compound's therapeutic index and side effect profile [7].
Alizapride exhibits minimal affinity for adrenergic receptor subtypes, including both alpha-1 and alpha-2 adrenergic receptors. Comparative studies of benzamide derivatives have shown that mosapride, a structurally related compound, displays no significant affinity for adrenergic (alpha-1 or alpha-2) receptors [8]. This selectivity pattern is consistent with the design principles of substituted benzamide antiemetics, which prioritize dopamine D2 receptor antagonism while minimizing interactions with other neurotransmitter systems [9].
The serotonergic receptor selectivity profile of alizapride reveals limited interaction with serotonin receptor subtypes. Unlike metoclopramide, which demonstrates both dopamine D2 receptor antagonism and serotonin 5-HT3 receptor antagonism at higher doses [9] [10], alizapride maintains its primary mechanism of action through dopamine D2 receptor blockade. Studies comparing the antiemetic efficacy of different compounds have shown that selective serotonin receptor antagonists demonstrate superior efficacy to dopamine D2 receptor antagonists like alizapride in certain clinical contexts [11] [10].
The selectivity analysis demonstrates that alizapride exhibits higher affinity for dopamine D2 receptors compared to serotonin 5-HT4 receptors, which are important targets for prokinetic activity [8]. This selectivity profile differentiates alizapride from other benzamide derivatives such as cisapride, which demonstrates significant 5-HT4 receptor agonist activity in addition to its dopamine receptor effects [12].
| Receptor Type | Relative Affinity | Functional Activity | Reference |
|---|---|---|---|
| Dopamine D2 | High | Antagonist | [1] [2] |
| Alpha-1 Adrenergic | Minimal | None | [8] |
| Alpha-2 Adrenergic | Minimal | None | [8] |
| Serotonin 5-HT3 | Low | Minimal | [9] |
| Serotonin 5-HT4 | Moderate | Weak Agonist | [8] [12] |
The prokinetic effects of alizapride-13C-d3 (hydrochloride) on gastrointestinal motility are mediated through its antagonism of inhibitory dopamine D2 receptors located within the enteric nervous system. This mechanism results in enhanced acetylcholine release from myenteric neurons, leading to increased gastrointestinal contractility and accelerated gastric emptying [13] [14].
Dopamine D2 receptors in the gastrointestinal tract function as inhibitory modulators of enteric neuronal activity. These receptors are prominently located on neuritic processes of both myenteric and submucosal neurons, where endogenous dopamine acting on axonal D2 receptors inhibits acetylcholine release and decreases neurotransmission in prokinetic pathways [15]. By antagonizing these receptors, alizapride removes this inhibitory influence, resulting in increased cholinergic stimulation of gastric smooth muscle [13].
The prokinetic mechanism of alizapride involves blockade of D2 receptors on myenteric neurons, which leads to disinhibition of acetylcholine release from nerve terminals [13]. This increased acetylcholine availability stimulates muscarinic-3 receptors on gastric smooth muscle, resulting in enhanced muscular contractions and improved gastric emptying [13]. Studies have demonstrated that dopamine D2 receptor knockout mice exhibit abnormally rapid gastrointestinal transit, confirming the inhibitory role of these receptors in normal motility regulation [15].
The prokinetic activity of alizapride is most clinically relevant in the upper gastrointestinal tract, where dopamine D2 receptor-mediated inhibition of acetylcholine-stimulated motility is most pronounced [13]. This regional specificity makes alizapride particularly effective for treating gastric motility disorders, including diabetic gastroparesis and gastro-esophageal reflux, but less useful for lower gastrointestinal tract disorders [13].
Clinical studies have demonstrated the prokinetic efficacy of alizapride in various gastrointestinal motility disorders. The compound has been shown to accelerate gastric emptying and improve symptoms in patients with functional dyspepsia and gastroparesis [16] [14]. The therapeutic effect is achieved through the same dopamine D2 receptor antagonism that mediates its antiemetic activity, providing dual therapeutic benefits for patients with upper gastrointestinal disorders [7].
| Motility Parameter | Effect | Mechanism | Reference |
|---|---|---|---|
| Gastric Emptying | Accelerated | D2 receptor antagonism | [13] [14] |
| Acetylcholine Release | Increased | Disinhibition | [13] [15] |
| Muscarinic-3 Stimulation | Enhanced | Increased ACh availability | [13] |
| Upper GI Transit | Accelerated | Primary effect | [13] |
| Lower GI Transit | Minimal effect | Limited D2 distribution | [13] |